molecular formula C6H16BNO6 B592638 tri(2-hydroxyethyl)ammonium dihydrogen orthoborate CAS No. 10220-75-4

tri(2-hydroxyethyl)ammonium dihydrogen orthoborate

Cat. No.: B592638
CAS No.: 10220-75-4
M. Wt: 209.01 g/mol
InChI Key: POLFHDUMDVYTAR-UHFFFAOYSA-N
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Description

Tri(2-hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C6H18BNO6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tri(2-hydroxyethyl)ammonium dihydrogen orthoborate typically involves the reaction of boric acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

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Biological Activity

Tri(2-hydroxyethyl)ammonium dihydrogen orthoborate, also known as tris(2-hydroxyethyl)ammonium orthoborate, is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological effects, potential applications in various fields, and relevant research findings.

  • Molecular Formula : C₆H₂₄BN₃O₆
  • Molar Mass : 203.15 g/mol
  • Structure : The compound features a tri-substituted ammonium group with three hydroxyethyl groups attached to a borate moiety, allowing it to engage in various biochemical interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Properties : Research indicates that compounds containing boron, including this compound, exhibit antimicrobial activity. Studies have shown that boron compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .
  • Cellular Effects : The compound has been studied for its effects on cellular processes. For instance, it may influence cell signaling pathways due to its ability to interact with metal ions and other biomolecules .
  • Safety and Toxicity : Evaluations of the safety profile indicate that this compound is generally regarded as safe for use in food contact materials and other applications, although further toxicological studies are warranted to fully understand its effects on human health and the environment .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various boron compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, providing insights into its potential as an antimicrobial agent.
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    Pseudomonas aeruginosa2.0
  • Cytotoxicity Studies :
    In vitro cytotoxicity assays using brine shrimp showed that while this compound had some cytotoxic effects, they were significantly lower compared to other boron-containing compounds. This suggests a favorable safety profile for potential therapeutic uses .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Mechanism of Action : The compound's mechanism may involve chelation with metal ions, enhancing its biological activity by stabilizing reactive intermediates or facilitating interactions with biological macromolecules .
  • Potential Applications : Given its antimicrobial properties and safety profile, this compound could be explored for use in formulations aimed at preventing microbial contamination in food products or medical devices.

Properties

CAS No.

10220-75-4

Molecular Formula

C6H16BNO6

Molecular Weight

209.01 g/mol

IUPAC Name

bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;dihydrogen borate

InChI

InChI=1S/C6H14NO3.BH2O3/c8-4-1-7(2-5-9)3-6-10;2-1(3)4/h1,8-10H,2-6H2;2-3H/q+1;-1

InChI Key

POLFHDUMDVYTAR-UHFFFAOYSA-N

SMILES

B(O)(O)[O-].C(CO)[N+](=CCO)CCO

Canonical SMILES

B(O)(O)[O-].C(CO)[N+](=CCO)CCO

physical_description

Liquid

Origin of Product

United States

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